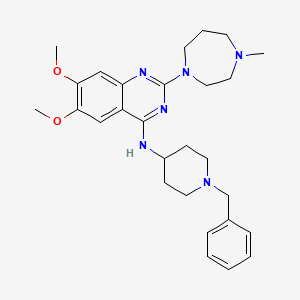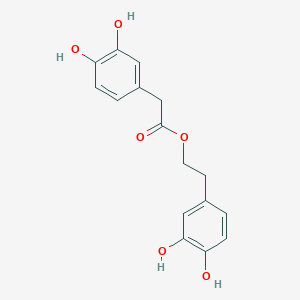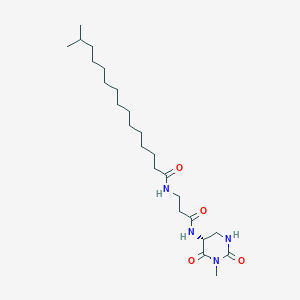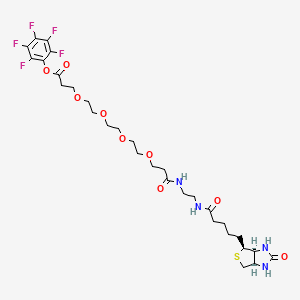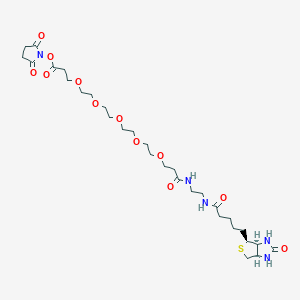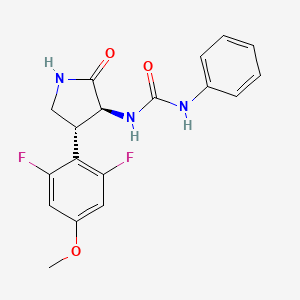
CCG-232964
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCG-232964 is a super potent inhibitor of Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription (SRE. L IC50 = 1.2 pM). This compound may be a Potential Antifibrotic Agent for Scleroderma. This compound significantly reduced bleomycin-induced dermal fibrosis.
Wissenschaftliche Forschungsanwendungen
Computational Chemistry Grid Cyberinfrastructure : This paper discusses the development of the Computational Chemistry Grid (CCG), a cyberinfrastructure for the chemistry community. It might be relevant in the context of computational tools used in chemical research (Dooley et al., 2006).
Coaxial Closed-Loop Geothermal Systems : This study focuses on the thermal performance of various Coaxial Closed-Loop Geothermal Systems (CCGS), which might be applicable in energy research and development (Wang et al., 2020).
Clean Coal Geology : This research introduces the concept of Clean Coal Geology (CCG), which might be relevant in environmental and energy studies, especially in relation to coal utilization and its environmental impact (Wang et al., 2020).
Cancer Protein-Coding Genes and Long Noncoding RNAs : This paper presents the Catalogue of Cancer Genes (CCG) database, which includes both well-supported and candidate cancer protein-coding genes and cancer lncRNAs. This could be relevant in cancer research and genetics (Liu et al., 2016).
Catalytic Coal Gasification : The research on catalytic coal gasification (CCG) for the production of substitute natural gas (SNG) could have implications in chemical engineering and energy sector studies (Gallagher & Euker, 1980).
Graphene/Polyaniline Nanofiber Composite Films : This study on composite films of chemically converted graphene (CCG) and polyaniline nanofibers (PANI-NFs) could be relevant in materials science, especially in the development of flexible electronics and energy storage devices (Wu et al., 2010).
Computerized Clinical Guidelines in Healthcare : This systematic review evaluates the impact of computerized clinical guidelines (CCG) on healthcare, which could be relevant in medical informatics and health services research (Damiani et al., 2010).
Ag-Chemically Converted Graphene Nanocomposite : The study of Ag-chemically converted graphene (CCG) nanocomposite and its antibacterial activity could be significant in the field of nanomedicine and biomaterials research (Shen et al., 2010).
Eigenschaften
Molekularformel |
C15H15ClN2O3S |
|---|---|
Molekulargewicht |
338.806 |
IUPAC-Name |
4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)-butanoic Acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI-Schlüssel |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCSC1=NN=C(C2=CC=C(C3CC3)C=C2Cl)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCG-232964; CCG 232964; CCG232964; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


